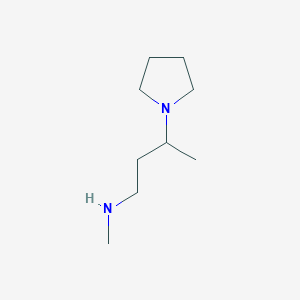

N-methyl-3-pyrrolidin-1-ylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is a chemical compound with the molecular formula C9H20N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a butanamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-pyrrolidin-1-ylbutan-1-amine typically involves the reaction of 3-pyrrolidin-1-ylbutan-1-amine with methylating agents. One common method is the methylation of 3-pyrrolidin-1-ylbutan-1-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-3-pyrrolidin-1-ylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine products.

Aplicaciones Científicas De Investigación

N-methyl-3-pyrrolidin-1-ylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-methyl-3-pyrrolidin-1-ylbutan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-pyrrolidin-1-ylbutan-1-amine: The parent compound without the methyl group.

N-methyl-2-pyrrolidin-1-ylbutan-1-amine: A structural isomer with the methyl group on a different carbon.

N-methyl-3-pyrrolidin-1-ylpropan-1-amine: A homologous compound with a shorter carbon chain.

Uniqueness

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Actividad Biológica

N-methyl-3-pyrrolidin-1-ylbutan-1-amine, also known as a synthetic cathinone, has garnered attention in the field of pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with biological systems, including its mechanism of action and effects on different biological targets.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its role in modulating the activity of neurotransmitters. The compound's molecular formula is C10H17N, and it possesses unique chemical properties that allow it to interact with various biological molecules.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a ligand for certain receptors, particularly those associated with the central nervous system (CNS). Research indicates that it may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects similar to other members of the cathinone family.

Key Mechanisms:

- Dopamine Reuptake Inhibition : The compound may inhibit the reuptake of dopamine, enhancing dopaminergic signaling.

- Adrenergic Activity : It could also stimulate adrenergic receptors, contributing to increased alertness and energy levels.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has shown activity against a range of pathogens, suggesting possible applications in treating infections.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition observed |

| Escherichia coli | Significant antibacterial effect |

| Candida albicans | Limited antifungal activity |

Neuropharmacological Effects

The compound has been evaluated for its effects on behavior in animal models, indicating potential applications in treating mood disorders or attention deficits.

| Study | Findings |

|---|---|

| Animal Model Study (2022) | Increased locomotor activity |

| Behavioral Assessment (2023) | Enhanced cognitive performance |

Case Studies

-

Case Study on Stimulant Effects :

A clinical observation noted that subjects using this compound reported heightened energy levels and improved focus. However, adverse effects such as anxiety and increased heart rate were also documented. -

Antimicrobial Efficacy Study :

A laboratory study demonstrated that this compound exhibited significant antimicrobial activity against E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicology

The safety profile of this compound remains under investigation. Toxicological assessments have indicated that high doses may lead to neurotoxic effects, including seizures and cardiovascular complications. Long-term studies are needed to fully elucidate the safety parameters.

Propiedades

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVWEKVYYQQSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.